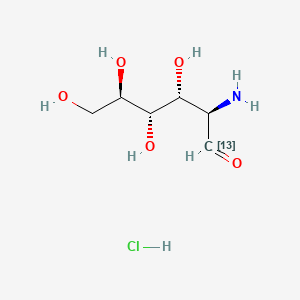
3,4-Dichloroaniline-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides . It is a metabolite of a commonly applied herbicide, 3,4-dichloropropionanilide or propanil .
Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .
Chemical Reactions Analysis
3,4-Dichloroaniline (34DCA) is a major metabolite of phenylurea herbicides and causes environmental contamination due to its toxicity and recalcitrant properties . The toxicity of DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloroaniline include a boiling point of 272 °C and a melting point of 69-71 °C .
Aplicaciones Científicas De Investigación
Environmental Bioremediation
3,4-Dichloroaniline-d2: can serve as a valuable tool in bioremediation efforts. Researchers have identified specific microbial strains, such as Acinetobacter soli strain GFJ2, capable of degrading 34DCA. The gene cluster responsible for this degradation includes dcdA, dcdB, and dcdC, encoding dioxygenase, flavin reductase, and aldehyde dehydrogenase, respectively. These enzymes facilitate the conversion of 34DCA to 4,5-dichlorocatechol, a less toxic intermediate. By understanding these genetic mechanisms, we can potentially apply this knowledge to clean up environments contaminated by phenylurea herbicides .
HPLC Derivatization Reagent
In analytical chemistry, 3,4-Dichloroaniline-d2 can be employed as a derivatization reagent. For instance, it enhances the high-performance liquid chromatography (HPLC) analysis of perfluorooctanoic acid (PFOA) by forming stable derivatives .
Safety And Hazards
Direcciones Futuras
Research into the degradation of 3,4-Dichloroaniline is ongoing. For example, a study found that Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 3,4-Dichloroaniline . This research provides insights into the genetic mechanisms of 3,4-Dichloroaniline degradation by GFJ2, with potential applications in the bioremediation of environments contaminated by phenylurea herbicides .
Propiedades
IUPAC Name |
3,4-dichloro-2,6-dideuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-SDTNDFKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747602 |
Source


|
| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroaniline-d2 | |
CAS RN |
1219803-22-1 |
Source


|
| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

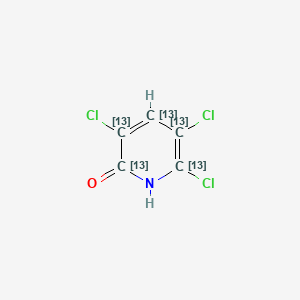
![Ethanone, 1-[2-(1-methylethylidene)-3-azetidinyl]- (9CI)](/img/no-structure.png)


![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)
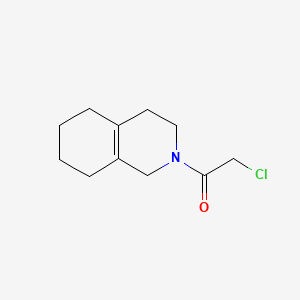
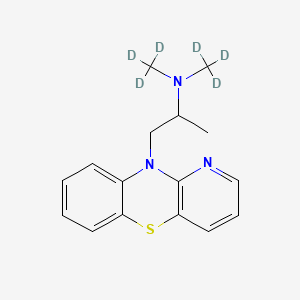
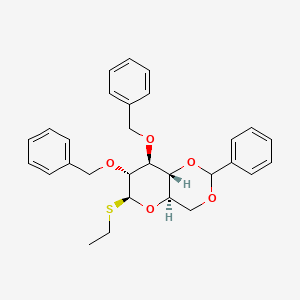
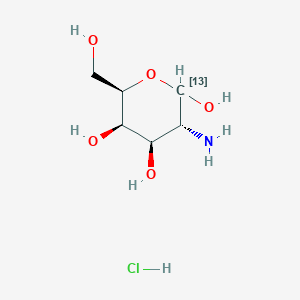
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

